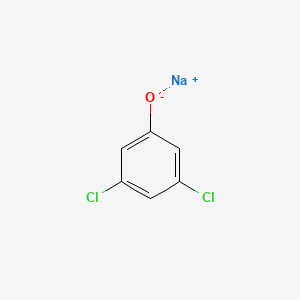
1,2,3-Propanetriyl tris(bromoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetriyl tris(bromoacetate) is a chemical compound with the molecular formula C9H11Br3O6. It is also known by its systematic name, 1,1’,1’'-(1,2,3-Propanetriyl) tris(2-bromoacetate). This compound is characterized by the presence of three bromoacetate groups attached to a propane-1,2,3-triyl backbone. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Propanetriyl tris(bromoacetate) can be synthesized through the esterification of glycerol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Propanetriyl tris(bromoacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Propanetriyl tris(bromoacetate) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and bromoacetic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted esters.
Hydrolysis: The major products are glycerol and bromoacetic acid.
Reduction: The major products are the corresponding alcohols.
Applications De Recherche Scientifique
1,2,3-Propanetriyl tris(bromoacetate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetriyl tris(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also act as an alkylating agent, modifying biomolecules by forming covalent bonds with nucleophilic sites.
Comparaison Avec Des Composés Similaires
1,2,3-Propanetriyl tris(bromoacetate) can be compared with other similar compounds, such as:
1,2,3-Propanetriyl tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate groups. It has different reactivity and applications.
1,2,3-Propanetriyl tris(acetate): Lacks the halogen atoms, resulting in different chemical properties and reactivity.
1,2,3-Propanetriyl tris(benzoylacetate): Contains benzoyl groups, leading to different applications and reactivity.
The uniqueness of 1,2,3-Propanetriyl tris(bromoacetate) lies in its bromoacetate groups, which confer specific reactivity and applications in organic synthesis and other fields.
Propriétés
Numéro CAS |
64503-08-8 |
|---|---|
Formule moléculaire |
C9H11Br3O6 |
Poids moléculaire |
454.89 g/mol |
Nom IUPAC |
2,3-bis[(2-bromoacetyl)oxy]propyl 2-bromoacetate |
InChI |
InChI=1S/C9H11Br3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
Clé InChI |
CJUOWAWICLNGCQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)









![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
